molecular formula C9H11ClO B2921877 1-(3-Chlorophenyl)propan-2-ol CAS No. 343270-59-7

1-(3-Chlorophenyl)propan-2-ol

Cat. No. B2921877
CAS RN: 343270-59-7
M. Wt: 170.64
InChI Key: FTKJAJSPPQCNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)propan-2-ol” would consist of a propan-2-ol chain with a 3-chlorophenyl group attached . The exact molecular structure would need to be confirmed through methods such as X-ray diffraction .

Scientific Research Applications

Synthesis and Biological Applications

  • Antifungal Activity : A study synthesized various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including compounds structurally related to 1-(3-Chlorophenyl)propan-2-ol, to evaluate their antifungal activity against Candida species. One compound, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, demonstrated significant antifungal properties, suggesting potential in antifungal drug development (Lima-Neto et al., 2012).

  • Anticonvulsive Properties : Another study focused on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and their derivatives. These compounds exhibited pronounced anticonvulsive activity, highlighting their potential in treating convulsive disorders (Papoyan et al., 2011).

Chemical Synthesis and Catalysis

  • Catalytic Applications : A study on the synthesis of ionic liquid-based Ru(II)–phosphinite compounds involved the use of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol. These compounds were efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions (Aydemir et al., 2014).

Molecular Docking and Computational Studies

  • Docking Studies : Molecular docking studies have been conducted on compounds structurally related to 1-(3-Chlorophenyl)propan-2-ol, such as 2-{3-(4-chlorophenyl)-5-[4-(Propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one. These studies help understand the potential biological activities and interactions of these compounds (Jayasudha et al., 2020).

Crystal Structure Analysis

  • Crystallography : Crystallographic studies have been conducted on compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, which is structurally similar to 1-(3-Chlorophenyl)propan-2-ol. Such studies aid in understanding the molecular structure and potential applications of these compounds (Croston et al., 2002).

properties

IUPAC Name

1-(3-chlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKJAJSPPQCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.